molecular formula C6H13BO2 B047374 3,3-Dimethyl-1-butenylboronic acid CAS No. 86595-37-1

3,3-Dimethyl-1-butenylboronic acid

Cat. No.: B047374
CAS No.: 86595-37-1
M. Wt: 127.98 g/mol
InChI Key: CTIWKIMYFQSVBZ-SNAWJCMRSA-N
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Description

3,3-Dimethyl-1-butenylboronic acid is an organoboron compound with the molecular formula C6H13BO2. It is characterized by the presence of a boronic acid group attached to a 3,3-dimethyl-1-butenyl moiety. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the field of cross-coupling reactions.

Scientific Research Applications

3,3-Dimethyl-1-butenylboronic acid has a wide range of applications in scientific research:

Safety and Hazards

3,3-Dimethyl-1-butenylboronic acid is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . The compound should be stored in a well-ventilated place and kept in a tightly closed container .

Future Directions

The compound can be used as a substrate in a Dotz annulation process, leading to a substituted arylboronate . This arylboronate can undergo further synthetic elaboration, such as a Suzuki-Miyarura biaryl cross-coupling , indicating potential future directions in synthetic chemistry.

Mechanism of Action

Target of Action

This compound is a unique chemical and is provided to early discovery researchers as part of a collection of unique chemicals .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,3-Dimethyl-1-butenylboronic acid. Factors such as pH, temperature, and the presence of other compounds can affect the stability of boronic acids and their ability to form complexes with biological targets. Additionally, the compound is slightly soluble in water , which could influence its distribution and bioavailability in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 3,3-Dimethyl-1-butenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves using readily available starting materials and catalysts to facilitate the reaction. The process may include steps such as distillation and purification to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-1-butenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion to corresponding alcohols or ketones.

    Reduction: Formation of alkanes or other reduced products.

    Substitution: Replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes .

Comparison with Similar Compounds

  • (3,3-Dimethyl-1-butynyl)boronic acid diisopropyl ester
  • 2-tert-Butylvinylboronic acid
  • trans-2-Phenylvinylboronic acid

Comparison: 3,3-Dimethyl-1-butenylboronic acid is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers advantages in terms of stability and ease of handling .

Properties

IUPAC Name

[(E)-3,3-dimethylbut-1-enyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13BO2/c1-6(2,3)4-5-7(8)9/h4-5,8-9H,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIWKIMYFQSVBZ-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86595-37-1
Record name 2-tert-Butyl-E-vinylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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